



Application Notes: The 2-Aminobenzamide Scaffold in Kinase Inhibitor Research

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Compound of Interest		
Compound Name:	2-amino-N-(4- methylphenyl)benzamide	
Cat. No.:	B1267700	Get Quote

Introduction

The 2-aminobenzamide scaffold is a versatile pharmacophore that has been extensively utilized in the design and synthesis of potent kinase inhibitors. While direct studies on **2-amino-**N-(4-methylphenyl)benzamide as a kinase inhibitor are not widely published, numerous derivatives incorporating the N-aryl benzamide or 2-aminobenzamide core structure have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer and other diseases. These derivatives serve as valuable tools for elucidating kinase function and as starting points for the development of novel therapeutic agents. This document provides an overview of the application of such derivatives in kinase inhibitor studies, including quantitative data on their activity and detailed protocols for their evaluation.

Key Kinase Targets

Derivatives of the 2-aminobenzamide scaffold have been shown to inhibit several important kinase families, including:

- Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.
- BCR-ABL: A fusion tyrosine kinase that is a key driver of chronic myeloid leukemia (CML).



- Casein Kinase 1 Delta (CK1δ): A serine/threonine kinase involved in various cellular processes, including cell cycle control and circadian rhythms.[1]
- p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to stress and inflammation.
- Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3): Tyrosine kinases often dysregulated in hematological malignancies.

Data Presentation: Inhibitory Activities of 2-Aminobenzamide Derivatives

The following tables summarize the inhibitory activities of various 2-aminobenzamide derivatives against different protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity



Compound Class	Target Kinase	IC50 (μM)	Reference Compound
2- Amidobenzimidazole Derivatives	CK1δ	0.0986 - >40	-
2,4- Dianilinopyrimidine Derivatives	FAK	0.047	TAE226
2-Aminopyrimidine Derivatives	JAK2	0.0018	-
2-Aminopyrimidine Derivatives	FLT3	0.00068	-
N- Cyclopropylbenzamid e-Benzophenone Hybrids	ρ38α ΜΑΡΚ	0.027	-
Dihydropyrimidopyrimi dine-based	BCR-ABL (Wild-Type)	0.133 (GNF-7)	-
Dihydropyrimidopyrimi dine-based	BCR-ABL (T315I mutant)	0.061 (GNF-7)	-

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources.[1][2][3][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines



Compound Class	Cell Line	Cancer Type	IC50 (μM)
2- Phenylbenzimidazole Derivatives	A549	Lung Cancer	4.47 (μg/mL)
2- Phenylbenzimidazole Derivatives	MDA-MB-231	Breast Cancer	3.55 (μg/mL)
2- Phenylbenzimidazole Derivatives	PC3	Prostate Cancer	5.50 (μg/mL)
2-Amino-4- phenylthiazole Derivatives	HT29	Colon Cancer	6.31
2-Amino-4- phenylthiazole Derivatives	A549	Lung Cancer	7.98
2-Aminopyrimidine Derivatives	HEL	Leukemia	0.84
2-Aminopyrimidine Derivatives	Molm-13	Leukemia	0.019
Imidazole-based N- Phenylbenzamide Derivatives	A549	Lung Cancer	7.5
Imidazole-based N- Phenylbenzamide Derivatives	HeLa	Cervical Cancer	9.3
Imidazole-based N- Phenylbenzamide Derivatives	MCF-7	Breast Cancer	8.9



IC50 values represent the concentration of the compound required to inhibit the growth of the cell line by 50%. Data is compiled from multiple sources.[3][5][6][7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the Kinase-Glo® or ADP-Glo™ assay format, which measures kinase activity by quantifying the amount of ATP remaining or ADP produced in a reaction.

Materials:

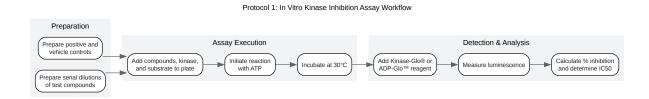
- Recombinant Kinase (e.g., FAK, BCR-ABL, CK1δ)
- Kinase Substrate (specific to the kinase)
- Test Compounds (2-aminobenzamide derivatives) and Positive Control (e.g., TAE226 for FAK)
- Kinase-Glo® or ADP-Glo™ Reagent (Promega)
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ATP
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
- In a 96-well plate, add the test compounds at various concentrations. Include wells with a known inhibitor as a positive control and wells with DMSO as a vehicle control.
- Add the kinase and its specific substrate to each well.



- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).[8]
- Stop the reaction and detect the remaining ATP (Kinase-Glo®) or produced ADP (ADP-Glo™) by adding the respective reagent according to the manufacturer's instructions.
- Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.



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Protocol 1: In Vitro Kinase Inhibition Assay Workflow

Protocol 2: Cell Viability Assay (Sulforhodamine B - SRB)

This protocol is used to determine the anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

Cancer Cell Lines (e.g., A549, HT29, MDA-MB-231)



- Complete Cell Culture Medium
- Test Compounds and Positive Control
- 96-well cell culture plates
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution
- Tris base solution
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
- Incubate the cells for 48-72 hours.
- Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound dye with Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition and determine the IC50 values.





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Protocol 2: Cell-Based Viability Assay Workflow

Protocol 3: Western Blotting for Phospho-Kinase Levels

This protocol is used to assess the effect of inhibitors on the phosphorylation status of a target kinase and its downstream effectors within cells.

Materials:

- Cancer Cell Lines
- Test Compounds
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary Antibodies (e.g., anti-pFAK, anti-FAK, anti-pAkt, anti-Akt)
- Secondary Antibody (HRP-conjugated)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membrane
- Chemiluminescent substrate
- · Imaging system

Procedure:

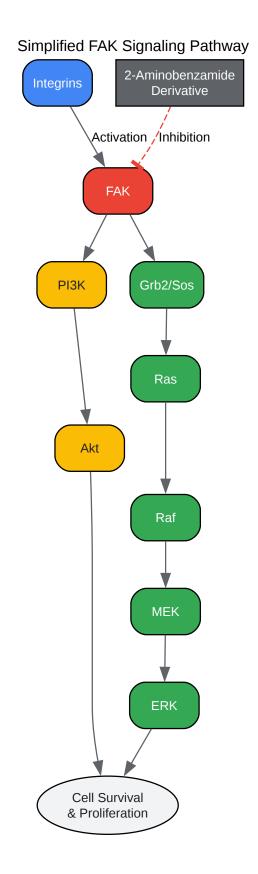


- Plate cells and allow them to adhere.
- Treat cells with the test compound at various concentrations for a specified time (e.g., 1-24 hours).
- Lyse the cells on ice with lysis buffer.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
 [10]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total protein levels (e.g., total FAK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Focal Adhesion Kinase (FAK), a common target for 2-aminobenzamide-based inhibitors. Inhibition of FAK can block downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation.





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Simplified FAK Signaling Pathway



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